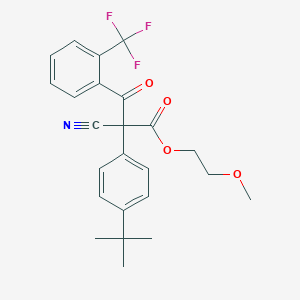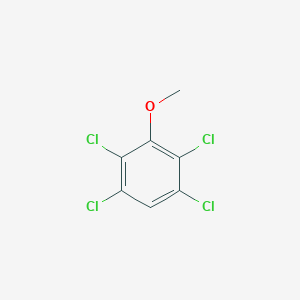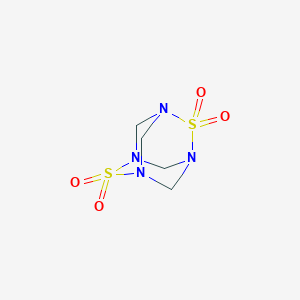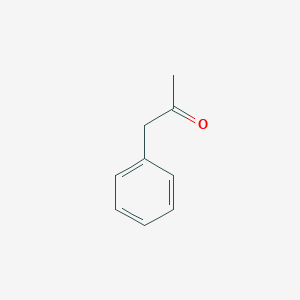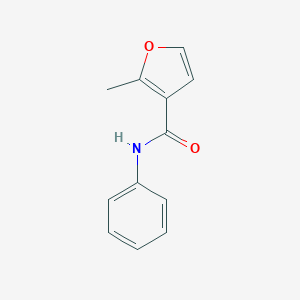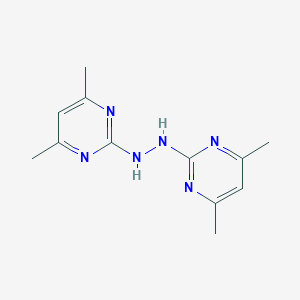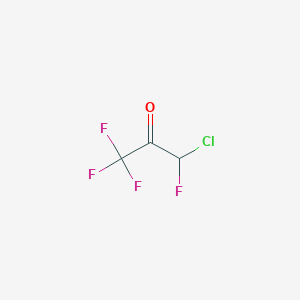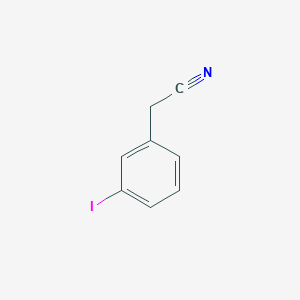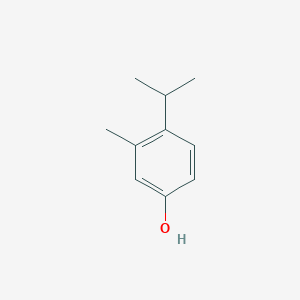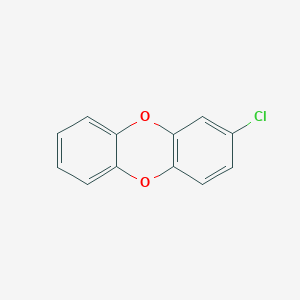
2-Chlorodibenzo-P-dioxin
Overview
Description
2-Chlorodibenzo-P-dioxin is a type of polychlorinated dibenzo-p-dioxin (PCDD), a group of long-lived polyhalogenated organic compounds that are primarily anthropogenic . It is one of the 75 chlorinated dibenzo-p-dioxin (CDD) congeners . It is known to activate the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes .
Synthesis Analysis
A study investigated the photocatalytic reductive dechlorination of this compound (2-CDD) over Pd/g-C3N4 catalysts under UV-vis irradiation . The g-C3N4 and a series of Pd/g-C3N4 catalysts were prepared by thermal polymerization and mechanical mixing-illumination method .Molecular Structure Analysis
The this compound molecule contains a total of 24 bonds. There are 17 non-H bonds, 12 multiple bonds, 12 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, and 2 ethers (aromatic) .Chemical Reactions Analysis
The photocatalytic reductive dechlorination of this compound (2-CDD) over Pd/g-C3N4 catalysts under UV-vis irradiation was studied . The Pd/g-C3N4 (5 wt%) yielded the optimal dechlorination activity with a total 2-CDD conversion of 54% within 4 hours .Scientific Research Applications
DNA Binding and Gene Transcription
2-Chlorodibenzo-p-dioxin influences biological effects through its interaction with the Ah receptor, which affects gene transcription by binding to dioxin-responsive enhancers. This process involves the dioxin-Ah receptor complex binding to specific DNA sequences, suggesting a mechanism for dioxin action at the genetic level (Denison, Fisher, & Whitlock, 1988).
Environmental and Health Impacts
This compound has been studied for its potential carcinogenic effects, as it acts through the aryl hydrocarbon receptor present in both humans and animals. This research contributes to understanding the environmental and health impacts of dioxins (Steenland, Bertazzi, Baccarelli, & Kogevinas, 2004).
Receptor-Mediated Toxicity and Risk Assessment
The toxicity of this compound, mediated through the Ah receptor, has implications for pharmacokinetics and risk assessment. This understanding helps in evaluating the risk associated with dioxin exposure (Andersen, Mills, Gargas, Kedderis, Birnbaum, Neubert, & Greenlee, 1993).
Mass Spectrometry Analysis
Mass spectrometry has been used to identify and quantify chlorodibenzo-p-dioxins, including this compound, in various environmental and biological samples. This technique is crucial for understanding the distribution and impact of these compounds (Mahle & Shadoff, 1982).
Soil Remediation
Research has shown that certain bacterial strains can remove this compound from soil, highlighting potential bioremediation strategies for contaminated sites (Halden, Halden, & Dwyer, 1999).
Metabolic Pathways in Rats
Studies on rat metabolism of polychlorinated dibenzo-p-dioxins provide insights into the biotransformation and elimination pathways of these compounds, including this compound (Tulp & Hutzinger, 1978).
Thermodynamic Properties
The thermodynamic properties of this compound have been studied to understand its stability and behavior under different conditions. Such information is vital for environmental and chemical risk assessments (Papina, Kolesov, Vorobieva, & Golovkov, 1996).
Biodegradation by Microorganisms
Certain microorganisms, like Pseudomonas aeruginosa, can degrade this compound, offering potential methods for bioremediation of dioxin-contaminated environments (Ishiguro, Ohtake, Nakayama, Inamori, Amagai, Sōma, & Matsusita, 2000).
Mechanism of Action
Biochemical Pathways
The primary biochemical pathway affected by 2-CDD is the aryl hydrocarbon receptor signaling pathway . This pathway is involved in the metabolism of xenobiotics, or foreign substances, in the body. The activation of this pathway leads to the expression of various enzyme genes that play a role in the metabolism and detoxification of xenobiotics .
Pharmacokinetics
It is known that the compound is lipophilic, meaning it is soluble in fat and tends to accumulate in fatty tissues . This property allows 2-CDD to bioaccumulate in humans and wildlife . The compound is also persistent in the environment, contributing to its long-term bioaccumulation .
Result of Action
The activation of the aryl hydrocarbon receptor by 2-CDD leads to various molecular and cellular effects. These include the induction of δ-aminolevulinic acid synthetase (ALAS), a rate-limiting enzyme in heme synthesis . Overproduction of ALAS can damage cellular tissues and potentially manifest symptoms similar to porphyria . 2-CDD can also induce lymphocyte apoptosis, inhibit the production of cytotoxic T cells, and promote the high expression of immune-suppressive factors , leading to immune system regulatory dysfunction .
Safety and Hazards
Future Directions
Carbazole-degrading bacteria hold significant promise as potential candidates for dioxin bioremediation . The introduction of strain KA1 into dioxin-contaminated model soil resulted in the degradation of 96% and 70% of 2-chlorodibenzo-p-dioxin (2-CDD) and 2,3-dichlorodibenzo-p-dioxin (2,3-DCDD), respectively, after a 7-day incubation period .
properties
IUPAC Name |
2-chlorodibenzo-p-dioxin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClO2/c13-8-5-6-11-12(7-8)15-10-4-2-1-3-9(10)14-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUGGRUEPHPVNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=C(O2)C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90192488 | |
| Record name | 2-Chlorodibenzo-4-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39227-54-8 | |
| Record name | 2-Chlorodibenzo-p-dioxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39227-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chlorodibenzo-4-dioxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039227548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chlorodibenzo-4-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CHLORODIBENZO-P-DIOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0SSV5YGWH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the environmental concerns surrounding 2-Chlorodibenzo-P-dioxin?
A1: this compound (2-CDD) is a concerning environmental pollutant primarily originating from incineration and combustion sources []. Its persistence in the environment and potential for bioaccumulation raise concerns about its impact on ecosystems and human health.
Q2: Are there microorganisms capable of degrading 2-CDD?
A2: Yes, research has identified several bacterial species capable of degrading 2-CDD. Sphingomonas sp. strain RW1 effectively removes 2-CDD from soil, with the rate influenced by soil organic matter content []. Similarly, Pseudomonas aeruginosa exhibits varying growth rates depending on the chlorine substitution of dioxins, effectively degrading 2-CDD albeit at a lower rate compared to dibenzofuran or dibenzo-p-dioxin []. The biodegradation pathway of 2-CDD has been studied in the biphenyl-utilising strain JB1 []. Further investigation into the soil microbiome response during bioremediation of 2-CDD contaminated soil has also been conducted [].
Q3: How does the structure of 2-CDD affect its biodegradability?
A3: The degree of chlorine substitution in dioxins, including 2-CDD, influences their biodegradability. Pseudomonas aeruginosa, for instance, shows a decreasing growth rate with increasing chlorine substitution in dioxin compounds []. This suggests that the presence and position of chlorine atoms impact the ability of microorganisms to break down these compounds.
Q4: What are the possible biodegradation pathways of 2-CDD?
A4: Research suggests a potential biodegradation pathway for 2-CDD involving the formation of hydroxydibenzofuran, 2-hydroxy-3-allyl-benzofuran, and 2-carboxyvinyloxy phenyl acetic acid as identified in the degradation of dibenzofuran by Pseudomonas aeruginosa []. This suggests a similar pathway might be involved in 2-CDD degradation, although further research is needed to confirm this.
Q5: What is the role of Sphingomonas wittichii RW1 in dioxin degradation?
A5: Sphingomonas wittichii RW1 is a bacterium known for its ability to degrade dioxins, including 2-CDD. Research using shotgun proteomics has shed light on the enzymes involved in this process. While enzymes like dioxin dioxygenase (DxnA1A2), trihydroxybiphenyl dioxygenase (DbfB), meta-cleavage product hydrolase (DxnB), and reductase (RedA2) were confirmed in their roles, the study suggests a complex enzymatic network with additional enzymes potentially playing a role in 2-CDD degradation [].
Q6: What innovative methods are being explored for 2-CDD removal from the environment?
A6: Beyond bioremediation, researchers are exploring the use of ionic liquids, specifically imidazolium-based ones with long alkyl side chains and dicyanoamide anions, for efficient absorption of 2-CDD from gaseous streams, offering a potential method for capturing this pollutant from industrial emissions []. Additionally, photocatalytic reductive dechlorination using Pd modified g-C3N4 photocatalysts under UV-vis irradiation has shown promise for 2-CDD removal []. Enhanced photocatalytic reduction using g-C3N4/NiO heterojunction composites under ultraviolet-visible light illumination is another avenue being actively researched [].
Q7: What is the standard molar enthalpy of formation of 2-CDD?
A7: The standard molar enthalpy of formation for crystalline 2-CDD is -171.3 ± 3.2 kJ/mol, and for its gaseous state, it is -74.1 ± 3.3 kJ/mol. These values were determined using rotating-bomb calorimetry for combustion energy and Calvet microcalorimetry for the enthalpy of sublimation []. A more recent study has been conducted to further refine this value [].
Q8: How accurate are computational methods in predicting thermodynamic properties of 2-CDD and related compounds?
A8: Density functional theory (DFT) calculations, particularly at the B3LYP level using isodesmic reactions, have been employed to estimate the enthalpies of formation for 2-CDD and other chlorinated dibenzo-p-dioxins []. While DFT calculations provide reasonable estimations, discrepancies between calculated and experimental values exist, ranging from 2 to 20 kJ/mol for chlorinated dibenzo-p-dioxins [].
Q9: Is there a comprehensive database for the thermodynamic properties of 2-CDD and related compounds?
A9: Yes, researchers have compiled a database of thermodynamic data for dibenzo-p-dioxin, dibenzofuran, and their polychlorinated derivatives, including 2-CDD []. This database includes evaluated values for enthalpies of formation, fusion, entropies, heat capacities, and vapor pressures, crucial for understanding the behavior and fate of these compounds in the environment.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





